molecular formula C14H20N2O2S B12703962 2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol CAS No. 94087-25-9

2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol

Cat. No.: B12703962
CAS No.: 94087-25-9
M. Wt: 280.39 g/mol
InChI Key: WEWBIJGRAIWBLG-UHFFFAOYSA-N
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Description

2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol is a chemical compound with the molecular formula C14H20N2O2S It is characterized by the presence of a benzisothiazole ring, which is a bicyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol typically involves the reaction of 1,2-benzisothiazol-3-ol with a suitable alkylating agent, such as butylamine, in the presence of a base. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction. The product is then purified using techniques such as column chromatography or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzisothiazole ring, where nucleophiles like halides or alkoxides replace existing substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzisothiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(((1,2-Benzisothiazol-3-yloxy)methyl)ethylamino)ethanol
  • 2-(((1,2-Benzisothiazol-3-yloxy)methyl)propylamino)ethanol
  • 2-(((1,2-Benzisothiazol-3-yloxy)methyl)hexylamino)ethanol

Uniqueness

Compared to similar compounds, 2-(((1,2-Benzisothiazol-3-yloxy)methyl)butylamino)ethanol is unique due to its specific alkyl chain length, which can influence its chemical reactivity and biological activity. The presence of the benzisothiazole ring also contributes to its distinct properties, making it a valuable compound for various research applications .

Properties

CAS No.

94087-25-9

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

2-[1,2-benzothiazol-3-yloxymethyl(butyl)amino]ethanol

InChI

InChI=1S/C14H20N2O2S/c1-2-3-8-16(9-10-17)11-18-14-12-6-4-5-7-13(12)19-15-14/h4-7,17H,2-3,8-11H2,1H3

InChI Key

WEWBIJGRAIWBLG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCO)COC1=NSC2=CC=CC=C21

Origin of Product

United States

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